molecular formula C26H34N2O7 B15042390 Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15042390
M. Wt: 486.6 g/mol
InChI Key: TYKJZILCBOKUTE-UHFFFAOYSA-N
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Description

Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C24H30N2O7 This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules . This photoreactivity makes it useful in studies involving controlled release and activation of compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the nitrophenyl and methoxy groups but differs in the core structure.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar functional groups but lacks the quinoline core.

Uniqueness

Pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl group, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

pentyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H34N2O7/c1-7-8-9-10-35-25(30)22-15(2)27-17-13-26(3,4)14-19(29)24(17)23(22)16-11-20(33-5)21(34-6)12-18(16)28(31)32/h11-12,23,27H,7-10,13-14H2,1-6H3

InChI Key

TYKJZILCBOKUTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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